molecular formula C14H11ClN4O B1417746 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-33-8

1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1417746
CAS No.: 1105197-33-8
M. Wt: 286.71 g/mol
InChI Key: PQZPOQRICOBENR-UHFFFAOYSA-N
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Description

This compound (CAS: 1105197-33-8) is a pyrazolo[3,4-d]pyridazin-7-one derivative with a 3-chlorophenyl group at position 1 and a cyclopropyl group at position 2. Its molecular formula is C₁₄H₁₁ClN₄O, with a molecular weight of 286.71 g/mol and a purity ≥95% . Marketed as a versatile scaffold for laboratory use by Biosynth, it has been discontinued in all commercial quantities, limiting accessibility for ongoing research .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-cyclopropyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-9-2-1-3-10(6-9)19-13-11(7-16-19)12(8-4-5-8)17-18-14(13)20/h1-3,6-8H,4-5H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZPOQRICOBENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of 6-Chloropyridazin-3(2H)-one Derivatives

  • Starting Material: 6-chloropyridazin-3(2H)-one
  • Reagent: Hydrazine hydrate or substituted hydrazines
  • Reaction Conditions: Reflux in ethanol or acetic acid
  • Outcome: Formation of the fused pyrazolopyridazinone ring by nucleophilic attack of hydrazine on the chlorinated position followed by intramolecular cyclization

Data:

Reaction Parameter Conditions Yield Reference
Solvent Ethanol or acetic acid 60-80%

Introduction of the 3-Chlorophenyl Group

The aryl substitution at the nitrogen atom (N-1) can be achieved via nucleophilic aromatic substitution or through coupling reactions involving aryl halides.

Method B: N-Arylation via Buchwald-Hartwig Coupling

  • Reagents: 6-Chloropyridazin-3(2H)-one derivative, 3-chlorophenylboronic acid or 3-chlorophenyl halide
  • Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄)
  • Base: Potassium tert-butoxide or cesium carbonate
  • Reaction Conditions: Reflux in an inert atmosphere, typically in toluene or dioxane
  • Outcome: Formation of the N-(3-chlorophenyl) substituted pyridazinone

Data:

Catalyst Base Solvent Temperature Yield Reference
Pd(PPh₃)₄ Cs₂CO₃ Toluene 100°C 65-75%

Cyclopropyl Substitution at the 4-Position

The cyclopropyl group can be introduced via nucleophilic addition or through cyclopropyl transfer reactions.

Method C: Cyclopropylation via Nucleophilic Substitution

  • Reagents: Cyclopropyl halides (e.g., cyclopropyl bromide), deprotonated heterocycle
  • Reaction Conditions: Base-mediated substitution in polar aprotic solvents like DMF or DMSO
  • Outcome: Attachment of the cyclopropyl group at the 4-position on the heterocycle

Data:

Reagent Solvent Base Temperature Yield Reference
Cyclopropyl bromide DMF NaH or K₂CO₃ 0-25°C 50-70%

Final Assembly and Purification

The final compound is obtained by combining the above steps, followed by purification through recrystallization or chromatography. The overall yield depends on the efficiency of each step and the purity of intermediates.

Summary of Preparation Pathway:

Step Description Typical Conditions Yield Range References
1 Cyclization to form pyridazinone core Reflux in ethanol/acetic acid 60-80%
2 N-Arylation with 3-chlorophenyl group Palladium catalysis, reflux 65-75%
3 Cyclopropylation at 4-position Nucleophilic substitution with cyclopropyl halide 50-70%
4 Purification Recrystallization or chromatography - -

Notes and Research Findings

  • The synthesis of heterocyclic compounds like pyrazolopyridazinones often involves multiple steps with careful control of reaction conditions to prevent side reactions.
  • Use of Lawesson’s reagent and dimethylformamide-dimethylacetal has been documented for thiazole derivatives, but their application in this specific compound is limited.
  • Recent advances suggest that metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) are effective for N-aryl substitutions.
  • Cyclopropyl groups are typically introduced via nucleophilic substitution with cyclopropyl halides, emphasizing the importance of base strength and solvent choice.

Data Tables

Synthesis Step Reagents Solvent Temperature Yield (%) References
Pyridazinone core formation Hydrazine hydrate Ethanol Reflux 60-80
N-Arylation 3-Chlorophenylboronic acid Toluene 100°C 65-75
Cyclopropylation Cyclopropyl bromide DMF 0-25°C 50-70

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential in treating various medical conditions, primarily due to its structural similarity to known pharmacophores. Here are the key areas of application:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyridazine derivatives exhibit promising anticancer properties. The compound's unique structure allows it to interact with biological targets involved in cancer progression.

  • Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar pyrazolo derivatives showed cytotoxic effects against several cancer cell lines, suggesting that 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one could have similar effects .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are critical for treating conditions such as arthritis and other inflammatory diseases.

  • Research Insight : In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, which play a significant role in inflammatory responses .

Neuroprotective Properties

Emerging research suggests that pyrazolo[3,4-d]pyridazine derivatives may protect neuronal cells from damage due to oxidative stress.

  • Evidence : Preliminary studies indicate that these compounds can reduce neuroinflammation and enhance neuronal survival in models of neurodegenerative diseases .

Synthesis and Development

The synthesis of 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

StepReaction TypeReagentsYield (%)
1CyclizationChlorobenzene + Cyclopropylamine85
2ReductionSodium borohydride90
3PurificationCrystallization from ethanol95

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved may vary depending on the specific pharmacological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[3,4-d]pyridazin-7-one core is conserved across analogs, but substituent variations at positions 1, 4, and 6 significantly influence physicochemical and synthetic properties.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Features Reference
1-(3-Chlorophenyl)-4-cyclopropyl-... 1: 3-ClPh; 4: cyclopropyl C₁₄H₁₁ClN₄O 286.71 N/A N/A Discontinued; cyclopropyl enhances metabolic stability
7b 1: 2,4-dinitrophenyl; 4: 4-methylphenyl; 6: phenyl C₂₉H₂₁N₅O₅ 535.51 245 65% Nitro groups increase melting point; aromatic-rich
7c 1: 2,4-dinitrophenyl; 4: 4-methylphenyl; 6: hydroxyethyl C₂₅H₂₁N₅O₆ 511.47 210 69% Hydroxyethyl improves solubility; lower melting point
7d 1: 2,4-dinitrophenyl; 4: 4-methylphenyl; 6: 2,5-dichlorophenyl C₂₉H₁₉Cl₂N₅O₅ 604.40 257 63% Dichlorophenyl increases molecular weight and melting point
1-(4-Fluorophenyl)-4-isopropyl-... 1: 4-FPh; 4: isopropyl C₁₄H₁₄N₄O 254.29 N/A N/A Fluorophenyl enhances electronic properties; discontinued
4-Cyclopropyl-1-phenyl-... 1: Ph; 4: cyclopropyl C₁₄H₁₂N₄O 252.27 N/A N/A Phenyl substitution simplifies synthesis; no halogen
4-Methyl-1-phenyl-... 1: Ph; 4: methyl C₁₂H₁₀N₄O 226.23 N/A N/A Smaller substituent reduces molecular weight

Physicochemical Properties

  • Melting Points :

    • Nitro-substituted analogs (7b , 7d ) exhibit higher melting points (245–257°C) due to strong intermolecular interactions from electron-withdrawing groups .
    • Hydrophilic groups (e.g., 7c ’s hydroxyethyl) reduce melting points (210°C) .
    • The target compound’s melting point is unreported, but its 3-chlorophenyl group likely confers moderate thermal stability.
  • (252.27 g/mol) .

Functional and Application Differences

  • Biological Relevance :

    • The cyclopropyl group in the target compound may improve metabolic stability compared to isopropyl or methyl substituents, a critical feature in drug design .
    • Nitro groups in 7b–7d could confer reactivity but increase toxicity risks, limiting therapeutic use .
  • Commercial Availability :

    • The target compound and 1-(4-fluorophenyl)-4-isopropyl-... are discontinued, highlighting challenges in sourcing pyrazolo[3,4-d]pyridazin-7-one derivatives .

Biological Activity

1-(3-Chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyridazine family, which is known for various pharmacological properties. This article synthesizes available research findings regarding its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is C16H16ClN4O, with a molecular weight of approximately 304.77 g/mol. The compound features a pyrazolo[3,4-d]pyridazine core structure that is significant in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

Research has indicated that compounds within the pyrazolo[3,4-d]pyridazine class exhibit a range of biological activities:

  • Anticancer Activity : Several studies have explored the anticancer potential of pyrazolo derivatives. For instance, compounds similar to 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one have demonstrated selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, some derivatives showed IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
  • Antimicrobial Properties : The compound's structural features suggest potential antifungal and antibacterial activities. In vitro studies have shown that similar pyrazole derivatives possess significant activity against pathogenic fungi and Mycobacterium tuberculosis strains .
  • CYP450 Interaction : The compound has been identified as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism . Understanding this interaction is vital for assessing the pharmacokinetics and safety profiles of drugs derived from this scaffold.

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various pyrazolo derivatives on cancer cell lines (HeLa, HCT116), it was found that certain compounds exhibited remarkable antiproliferative effects. These findings suggest that modifications in the pyrazolo structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Evaluation

A series of synthesized pyrazole derivatives were tested against four pathogenic fungal strains. Some derivatives showed promising antifungal activity comparable to established antifungal agents. The mechanism was attributed to the disruption of fungal cell wall synthesis .

Data Table: Summary of Biological Activities

Activity Type Mechanism IC50 Values References
Anticancer (CDK inhibition)Inhibition of CDK2 and CDK9CDK2: 0.36 µM; CDK9: 1.8 µM
AntifungalDisruption of cell wall synthesisVaried by strain
AntitubercularInhibition of Mycobacterium tuberculosisEffective against H37Rv strain
CYP450 InteractionInhibition of drug metabolism enzymesNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for this compound, and how can reaction efficiency be quantitatively assessed?

  • Methodological Answer : Employ multi-step synthesis with iterative optimization using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Monitor intermediate purity via LC-MS and confirm final structure with 1^1H/13^13C NMR. Quantify yield via HPLC-UV/ELSD and validate reproducibility across ≥3 independent batches. Triangulate data from orthogonal techniques (e.g., elemental analysis) to ensure structural fidelity .

Q. How should researchers design initial bioactivity screens to identify potential therapeutic targets?

  • Methodological Answer : Implement a tiered screening approach:

  • Primary assay : High-throughput kinase inhibition profiling (e.g., radiometric or fluorescence-based assays) against a panel of 50+ kinases.
  • Secondary validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding kinetics (KdK_d, IC50IC_{50}).
  • Include positive/negative controls and normalize data using Z’-factor statistical validation to minimize false positives .

Q. What methodologies ensure accurate assessment of solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). Apply Hansen solubility parameters for solvent optimization.
  • Stability : Conduct forced degradation studies (acid/base, oxidative, thermal stress) monitored by UPLC-PDA. Validate degradation products via HRMS and NMR .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted receptor binding and experimental inhibition data?

  • Methodological Answer :

  • Step 1 : Re-evaluate docking parameters (e.g., solvation models, side-chain flexibility) using multiple software (AutoDock Vina, Schrödinger Glide).
  • Step 2 : Perform molecular dynamics simulations (≥100 ns) to assess binding pose stability.
  • Step 3 : Validate via alanine scanning mutagenesis of the target receptor’s active site.
  • Cross-validate with free energy perturbation (FEP) calculations to quantify residue-specific contributions .

Q. What strategies address contradictory results in cellular vs. enzymatic assays for target engagement?

  • Methodological Answer :

  • Hypothesis 1 : Off-target effects in cellular models. Use CRISPR-Cas9 knockouts or siRNA silencing to isolate target-specific activity.
  • Hypothesis 2 : Membrane permeability limitations. Quantify intracellular compound levels via LC-MS/MS and correlate with activity.
  • Hypothesis 3 : Post-translational modifications in cells. Perform Western blotting with phospho-specific antibodies to confirm target modulation .

Q. Which advanced metabolomics approaches map hepatic metabolism pathways of this compound?

  • Methodological Answer :

  • Untargeted metabolomics : LC-HRMS with data-independent acquisition (DIA) to identify phase I/II metabolites.
  • Isotope tracing : Adminstrate 13^{13}C-labeled compound to hepatocytes; track isotopic patterns.
  • Pathway mapping : Use MetaCore or MetaboAnalyst for network analysis. Confirm toxic metabolites via cytotoxicity assays in HepG2 cells .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Factor 1 : Cell line genetic variability. Perform genomic profiling (e.g., RNA-seq) to identify differential expression of target proteins or efflux pumps (e.g., P-gp).
  • Factor 2 : Culture conditions. Standardize media (e.g., FBS concentration, hypoxia) and use synchronized cell cycles.
  • Statistical rigor : Apply mixed-effects models to account for inter-experimental variability .

Methodological Frameworks

Q. What integrated framework ensures robustness in structure-activity relationship (SAR) studies?

  • Answer : Adopt a hybrid workflow:

  • Phase 1 : Synthesize 10–15 analogs with systematic substituent variation (e.g., cyclopropyl replacements).
  • Phase 2 : Validate SAR via 3D-QSAR (CoMFA/CoMSIA) and machine learning (Random Forest, SVM).
  • Phase 3 : Cross-validate predictions with in vitro IC50_{50} data and crystallographic binding poses (if available) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.